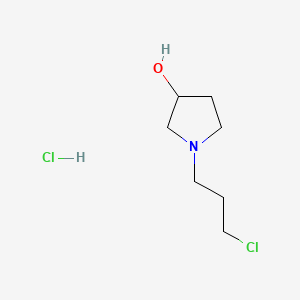
1-(3-Chloropropyl)pyrrolidin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
The synthesis of 1-(3-Chloropropyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of pyrrolidine with 3-chloropropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
1-(3-Chloropropyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Chloropropyl)pyrrolidin-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(3-Chloropropyl)pyrrolidin-3-ol hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways in the body, potentially affecting neurotransmitter systems and other biological processes. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.
類似化合物との比較
1-(3-Chloropropyl)pyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:
3-Hydroxypyrrolidine: A related compound with a hydroxyl group on the pyrrolidine ring.
1-(3-Chloropropyl)pyrrolidine: A similar compound without the hydroxyl group.
3-Chloropropylamine: A compound with a similar structure but without the pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C7H15Cl2NO |
|---|---|
分子量 |
200.10 g/mol |
IUPAC名 |
1-(3-chloropropyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H14ClNO.ClH/c8-3-1-4-9-5-2-7(10)6-9;/h7,10H,1-6H2;1H |
InChIキー |
MRHSELGQXCAALS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1O)CCCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)

![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)



![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)

![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
![(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13487613.png)



![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)
